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Ibogaine interacts with a wide array of molecular targets. The following table summarizes its key binding

affinities (Ki, where available) and functional effects at various receptors and transporters.

Target
Reported Affinity
(Ki, µM)

Functional Action
Postulated Role in Anti-
Addictive Effects

NMDA Receptor [1]

[2] [3]

1.0 - 3.2 Non-competitive/open-
channel antagonist

Reduces drug-seeking,

attenuates withdrawal, blocks
tolerance development [1] [2].

κ-Opioid Receptor
[4] [5] [6]

0.09 - 0.4 (σ2 site,
indicative)

Agonist Contributes to anti-addictive
and antidepressant effects [5]

[6].

μ-Opioid Receptor
[4]

~6.9 - 11.0 Weak antagonist Reduces opioid cravings and

facilitates detoxification [5] [6].

Serotonin
Transporter (SERT)
[4] [5]

Not fully

quantified in
results; "strong

inhibitor"

Non-competitive
reuptake inhibitor

Improves mood and post-

acute withdrawal states [5]
[6].
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Target
Reported Affinity
(Ki, µM)

Functional Action
Postulated Role in Anti-
Addictive Effects

Dopamine
Transporter (DAT)
[7]

Not fully

quantified in
results; "biphasic

effects"

Binds to DAT;
modulates dopamine
signaling

Restores functional activity in

reward pathways [5] [6].

Nicotinic
Acetylcholine
Receptors [4] [8]

1.05 - 17.0 (Ki for

nAChR)

Non-competitive
antagonist

Mitigates opioid and nicotine

withdrawal symptoms [6].

Sigma Receptors
[4]

2.5 - 9.3 (σ1) Binds (functional role
unclear)

Modulates inflammatory
responses [6].

This multi-target mechanism is often referred to as polypharmacology, which is thought to be crucial for its

ability to address the complex neurobiology of addiction [5] [7].

NMDA Receptor Antagonism: Core Mechanisms

Ibogaine's interaction with the NMDA receptor is a cornerstone of its pharmacological profile. The diagram

below illustrates its use-dependent, open-channel blockade mechanism.

1. Receptor Activation 2. Channel Opens Binding 
3. Ibogaine Block Allows Channel Blocked Results in 

Glutamate  Triggers 

NMDA Receptor Ibogaine  Binds to open channel 

Click to download full resolution via product page

Ibogaine's use-dependent NMDA receptor blockade mechanism.

Quantitative Binding and Functional Data
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The table below compiles key experimental data on ibogaine's interaction with the NMDA receptor

complex.

Experimental
Paradigm

System
Key Quantitative
Finding

Interpretation

Radioligand Binding
([³H]MK-801) [2]

Rat forebrain
membranes

Kᵢ = 1.01 ± 0.1 µM
(Competitive inhibitor)

Ibogaine binds to the MK-801
site within the NMDA receptor

ion channel.

Radioligand Binding
([³H]MK-801) [1]

Rat forebrain

membranes

IC₅₀ = 3.2 µM Confirms ibogaine's potency

in displacing a channel
blocker.

Voltage-Clamp
Electrophysiology [1]

Cultured rat
hippocampal

neurons

IC₅₀ = 3.1 µM (at -60
mV) for NMDA-

induced currents

Demonstrates functional
blockade of ion flux through

the receptor.

In Vivo Protection [1] Mouse models ED₅₀ = 31 mg/kg, i.p.
(Maximal electroshock
test)

Confirms NMDA receptor

blockade has functional
consequences in a live

animal.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here is a summary of the key

methodologies cited in the literature.

Radioligand Binding Assay for [³H]MK-801 [2]

Objective: To determine the affinity (Kᵢ) of ibogaine for the phencyclidine (PCP) site within the NMDA
receptor-coupled cation channel.

Protocol:
Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue using

standard homogenization and centrifugation techniques.
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Incubation: Incubate the membrane preparation with a fixed, low concentration of [³H]MK-801

and varying concentrations of unlabeled ibogaine in an appropriate buffer (e.g., Tris-HCl or
HEPES, typically at pH 7.4).

Separation and Measurement: Terminate the reaction by rapid vacuum filtration through
glass-fiber filters to separate bound from free radioligand. Quantify the radioactivity retained on

the filters using a scintillation counter.
Data Analysis: Use nonlinear regression analysis to determine the IC₅₀ value (concentration of

ibogaine that displaces 50% of specific [³H]MK-801 binding). The Kᵢ value is then calculated
using the Cheng-Prusoff equation.

Whole-Cell Voltage-Clamp Electrophysiology [1]

Objective: To characterize the functional blockade of NMDA receptor-mediated currents by ibogaine
and its mechanism.
Protocol:

Cell Preparation: Use primary cultures of rat hippocampal neurons or a suitable neuronal cell
line expressing functional NMDA receptors.

Electrophysiology: Establish whole-cell voltage-clamp configuration. Maintain the cell at a
holding potential of -60 mV or other specified potentials to study voltage-dependence.

Drug Application: Apply NMDA (e.g., 100 µM) via a fast perfusion system to evoke inward
currents. Co-apply or pre-apply ibogaine at varying concentrations (e.g., 1-100 µM) to study its

blocking effect.
Data Collection & Analysis: Measure the peak amplitude of NMDA-evoked currents in the

presence and absence of ibogaine. Plot the concentration-response relationship to determine
the IC₅₀ value. Test for use-dependence by applying ibogaine during different patterns of

receptor activation.

In Vivo Maximal Electroshock (MES) Test [1]

Objective: To provide functional, in vivo evidence for NMDA receptor blockade by assessing

protection against seizures.
Protocol:

Animal Subjects: Use groups of mice (e.g., CF-1 strain).
Drug Administration: Administer ibogaine intraperitoneally (i.p.) at various doses (e.g., 10-

100 mg/kg) to experimental groups. A control group receives vehicle.
Seizure Induction: At a predetermined time post-injection (e.g., 30 minutes), apply a

standardized maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
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Endpoint Measurement: Observe and record the presence or absence of hind-limb tonic

extension (HLTE), a key seizure component. An animal is considered "protected" if HLTE is
abolished.

Data Analysis: Calculate the percentage of protected animals per dose group and use probit
analysis to determine the median effective dose (ED₅₀).

Functional Consequences and Research Context

The NMDA receptor antagonism by ibogaine is not an isolated effect. It occurs alongside and interacts with

its actions on other systems [5] [6] [7]:

Opioid System: Weak μ-opioid antagonism may reduce cravings, while κ-opioid agonism may

contribute to anti-addictive and mood-stabilizing effects.
Monoamine Transporters: Inhibition of the serotonin transporter (SERT) may alleviate depressive

symptoms, while complex modulation of dopamine signaling may help "reset" reward pathways.
Neurotrophic Factors: Evidence suggests ibogaine stimulates Glial-Derived Neurotrophic Factor
(GDNF), which could promote the repair of dopamine neurons damaged by chronic drug use [5] [6].

This multi-system engagement suggests that ibogaine's efficacy may stem from its ability to simultaneously

normalize several neurochemical pathways disrupted in addiction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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